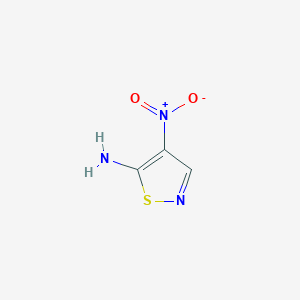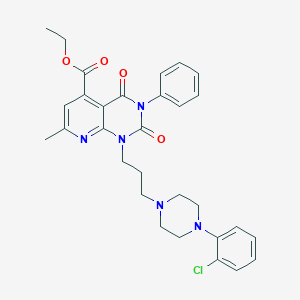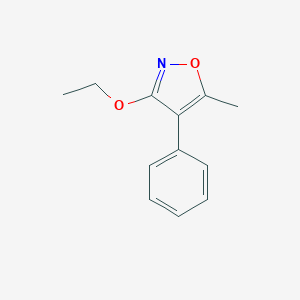
3-Ethoxy-4-phenyl-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-phenyl-5-methylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-phenyl-5-methylisoxazole is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 and nitric oxide synthase, which are enzymes involved in the production of inflammatory mediators. Additionally, 3-Ethoxy-4-phenyl-5-methylisoxazole has been shown to modulate the activity of various neurotransmitter receptors, including GABA and glutamate receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Ethoxy-4-phenyl-5-methylisoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the production of inflammatory mediators, which may help to alleviate inflammation and pain. In biochemistry, 3-Ethoxy-4-phenyl-5-methylisoxazole has been shown to modulate the activity of various enzymes, which may have implications for the treatment of various diseases. In pharmacology, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethoxy-4-phenyl-5-methylisoxazole in laboratory experiments include its high purity and yield, as well as its diverse range of potential applications. However, there are also limitations to using this compound in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-4-phenyl-5-methylisoxazole. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-4-phenyl-5-methylisoxazole and its potential for modulating various cellular signaling pathways.
Métodos De Síntesis
The synthesis of 3-Ethoxy-4-phenyl-5-methylisoxazole involves the reaction of ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The reaction mixture is then refluxed for several hours, after which the product is obtained through filtration and recrystallization. This synthesis method has been optimized to yield high purity and high yield of 3-Ethoxy-4-phenyl-5-methylisoxazole.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-phenyl-5-methylisoxazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In biochemistry, 3-Ethoxy-4-phenyl-5-methylisoxazole has been studied for its ability to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase. In pharmacology, this compound has been investigated for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release.
Propiedades
Número CAS |
146197-26-4 |
|---|---|
Nombre del producto |
3-Ethoxy-4-phenyl-5-methylisoxazole |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
NECKEUOMTKFPGD-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
SMILES canónico |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
Sinónimos |
Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)

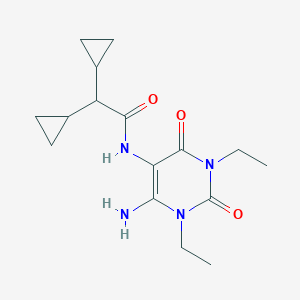
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
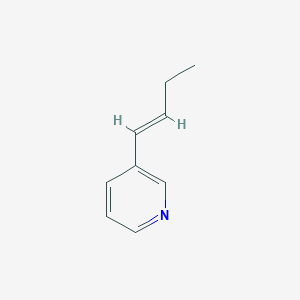

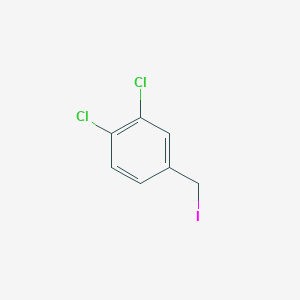
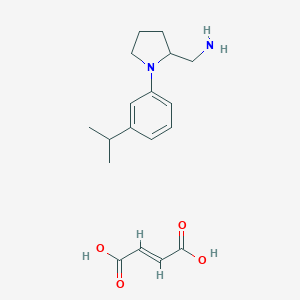

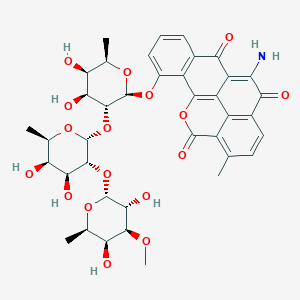
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

